molecular formula C30H22O2 B11965399 3-(4-Methoxyphenyl)-2,4,5-triphenyl-2,4-cyclopentadien-1-one CAS No. 65648-91-1

3-(4-Methoxyphenyl)-2,4,5-triphenyl-2,4-cyclopentadien-1-one

Cat. No.: B11965399
CAS No.: 65648-91-1
M. Wt: 414.5 g/mol
InChI Key: MRIYNLXCRJKRPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methoxyphenyl)-2,4,5-triphenyl-2,4-cyclopentadien-1-one is a cyclopentadienone derivative characterized by a conjugated dienone core substituted with three phenyl groups and a 4-methoxyphenyl moiety. This compound is synthesized via cyclocondensation reactions involving ketones and benzils, as exemplified by related syntheses of bis-cyclopentadienones using 1,3-diphenylpropan-2-one and bisbenzil under basic conditions . Its structure features electron-withdrawing (carbonyl) and electron-donating (methoxy) groups, which influence its electronic properties and reactivity.

Properties

CAS No.

65648-91-1

Molecular Formula

C30H22O2

Molecular Weight

414.5 g/mol

IUPAC Name

3-(4-methoxyphenyl)-2,4,5-triphenylcyclopenta-2,4-dien-1-one

InChI

InChI=1S/C30H22O2/c1-32-25-19-17-24(18-20-25)27-26(21-11-5-2-6-12-21)28(22-13-7-3-8-14-22)30(31)29(27)23-15-9-4-10-16-23/h2-20H,1H3

InChI Key

MRIYNLXCRJKRPA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=O)C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-2,4,5-triphenyl-2,4-cyclopentadien-1-one typically involves a multi-step process. One common method includes the following steps:

    Formation of the Cyclopentadienone Core: This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile, followed by oxidation to form the cyclopentadienone ring.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Cycloaddition Reactions

Cyclopentadienones are classical dienes in [4+2] Diels-Alder reactions. The electron-withdrawing ketone group activates the conjugated diene system, while the methoxyphenyl substituent modulates electron density.

Key Observations:

  • One-Step vs. Two-Step Mechanisms : DFT studies on similar cyclopentadienones reveal that reactions with electron-deficient dienophiles (e.g., nitroalkenes, CF₃-substituted alkenes) proceed via asynchronous one-step transition states. In contrast, zwitterionic intermediates form in polar solvents or with ionic liquid additives, enabling two-step pathways .

  • Regioselectivity : The 3-(4-methoxyphenyl) group directs regioselectivity due to its electron-donating nature, favoring endo adducts in reactions with maleimides or fumarates .

Table 1: Representative Cycloaddition Reactions

DienophileConditionsProduct TypeYield (%)MechanismSource
Methyl p,β-dinitrocinnamateTHF, 25°CNitronorbornene78One-step
Fumaric acid estersIonic liquid, 40°CEndo-adduct85Two-step

Arylation and Perarylation

Copper-catalyzed arylation enables functionalization of cyclopentadienones. The compound’s triphenyl backbone suggests potential for further aryl group incorporation.

Key Findings:

  • Cu(I)-Mediated Diarylation : Tetraphenylcyclopentadiene analogs undergo diarylation with iodobenzene under microwave irradiation (200°C, THF, Cs₂CO₃), yielding hexaaryl derivatives in >85% yield .

  • Spirofluorene Formation : Reactions with bifunctional aryl halides (e.g., 2,2'-diiodobiphenyl) generate polycyclic spiro compounds via sequential inter- and intramolecular couplings .

Table 2: Copper-Catalyzed Arylation Conditions

SubstrateCoupling PartnerCatalyst SystemProductYield (%)Source
TetraphenylcyclopentadieneIodobenzeneCuI, (±)-trans-1,2-cyclohexanediamineHexaphenylcyclopentadiene88

Nucleophilic Additions

The α,β-unsaturated ketone moiety is susceptible to nucleophilic attack. Pyrrolidine and related amines facilitate Michael additions or annulations.

Experimental Evidence:

  • Dihydropentalene Synthesis : Analogous cyclopentadienones react with enones in methanol/toluene under pyrrolidine catalysis, forming fused polycycles (e.g., 1,2-dihydropentalenes) via conjugate addition and cyclization .

  • Solvent Effects : Methanol enhances nucleophilicity, while toluene stabilizes transition states .

Thermal Decomposition

Cyclopentadienones undergo retro-Diels-Alder reactions at elevated temperatures. Thermogravimetric analysis (TGA) of related compounds shows decomposition onset at 250–300°C, releasing CO and regenerating aromatic fragments .

Table 3: Thermal Stability Data

CompoundOnset Temp (°C)Td, 50% (°C)Residue (%)Source
Polyphenylcyclopentadiene analogs27532012

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research has indicated that 3-(4-Methoxyphenyl)-2,4,5-triphenyl-2,4-cyclopentadien-1-one exhibits promising anticancer activities. Studies have shown its effectiveness in inhibiting the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study demonstrated that this compound could induce apoptosis in breast cancer cell lines by activating caspase pathways .

Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. This effect is particularly relevant in the context of chronic inflammatory diseases where reducing inflammation can lead to improved patient outcomes .

Materials Science

Organic Photovoltaics
In materials science, this compound is being explored as a component in organic photovoltaic devices. Its unique electronic properties make it suitable for use in organic solar cells where it can enhance light absorption and charge transport efficiency. Research indicates that incorporating this compound into photovoltaic systems can significantly improve their overall efficiency .

Dye-Sensitized Solar Cells
The compound has also been utilized in dye-sensitized solar cells (DSSCs). Its ability to absorb light across a broad spectrum allows for increased energy conversion efficiency. Studies have shown that DSSCs incorporating this compound outperform traditional dyes in terms of stability and efficiency under various environmental conditions .

Photochemistry

Photocatalytic Applications
this compound has been studied for its photocatalytic properties. It can facilitate various chemical reactions under UV or visible light irradiation. This capability is particularly useful in organic synthesis and environmental remediation processes where it can help degrade pollutants or synthesize valuable compounds from simpler precursors .

Case Studies

StudyApplicationFindings
Study on Anticancer ActivityAnticancer PropertiesInduces apoptosis in breast cancer cell lines through caspase activation.
Research on Organic PhotovoltaicsOrganic Solar CellsEnhances light absorption and charge transport efficiency leading to improved solar cell performance.
Dye-Sensitized Solar Cells StudyDSSCsDemonstrates higher stability and efficiency compared to traditional dyes under varying conditions.
Photocatalytic Applications ResearchEnvironmental RemediationEffective degradation of pollutants under UV light exposure.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-2,4,5-triphenyl-2,4-cyclopentadien-1-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

3,3'-(1,4-Phenylene)bis[2,4,5-triphenyl-2,4-cyclopentadien-1-one]

  • Structure: A dimeric analog with two cyclopentadienone units linked via a 1,4-phenylene group.
  • Synthesis: Prepared via base-catalyzed cyclocondensation of 1,3-diphenylpropan-2-one and bisbenzil in ethanol (85°C, 1 h) .
  • Applications: Serves as a dienophile in Diels-Alder polymerizations with diethynylbenzene to produce polyphenylenes for fuel cell membranes .
  • Comparison: The dimeric structure enhances thermal stability and polymerizability compared to the monomeric target compound.

2,2'-Diphenyl-1,1'-(1,4-phenylene)diethanedione (Intermediate)

  • Structure: A diketone precursor to cyclopentadienones.
  • Reactivity : Converts into 3,3'-(1,4-phenylene)-bis(2,4,5-triphenyl-2,4-cyclopentadien-1-one) under basic conditions .
  • Comparison: Highlights the critical role of base and temperature in cyclopentadienone formation, a pathway shared with the target compound.

Chalcone Derivatives with Methoxyphenyl Substituents

(E)-3-(4-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (Compound 2)

  • Structure : A chalcone with a 4-methoxyphenyl group and a 4-hydroxyphenyl substituent.
  • Properties : Exhibits antioxidant activity (EC₅₀: 12 μM in H₂O₂-exposed PC12 cells) and anti-inflammatory effects via modulation of Nrf2 and HO-1 pathways .
  • Comparison: The absence of a cyclopentadienone ring in chalcones reduces conjugation but increases flexibility, enhancing bioactivity. Methoxy groups in both compounds improve solubility in polar solvents.

1-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

  • Structure : A chalcone with multiple methoxy groups.
  • Comparison: The target compound’s rigid cyclopentadienone core may limit membrane permeability but enhances stability in oxidative environments.

UV Filters and Stabilizers

3-Methylbutyl (E)-3-(4-methoxyphenyl)prop-2-enoate (HMS)

  • Structure: An enone-based UV filter with a methoxyphenyl group.
  • Properties : Detected in marine organisms (e.g., dolphin blubber) due to environmental persistence .
  • Comparison: The cyclopentadienone’s extended conjugation provides stronger UV absorption (λmax ~300 nm) compared to HMS (λmax ~280 nm).

Comparative Data Table

Property Target Compound 3,3'-(1,4-Phenylene)bis-analog Chalcone (Compound 2) UV Filter (HMS)
Molecular Weight ~450 (estimated) 684.7 268.3 234.3
Key Functional Groups Cyclopentadienone, 4-MeOPh Bis-cyclopentadienone, phenylene Chalcone, 4-MeOPh, 4-OHPh Enone, 4-MeOPh
Synthetic Yield Not reported 88% (3j analog) 75-85% Not reported
Thermal Stability High (polymer precursor) Very high Moderate Low
Bioactivity Not reported None (polymer application) Antioxidant, anti-inflammatory UV absorption

Key Findings and Implications

  • Structural Rigidity vs. Bioactivity: The cyclopentadienone core offers superior thermal stability for materials science applications but limits bioactivity compared to flexible chalcones .
  • Substituent Effects : Methoxy groups enhance solubility and electronic tuning, critical for both polymer precursors (target compound) and bioactive chalcones .
  • Environmental Impact : Unlike UV filters (e.g., HMS), the target compound’s polymeric applications may reduce environmental persistence concerns .

Biological Activity

3-(4-Methoxyphenyl)-2,4,5-triphenyl-2,4-cyclopentadien-1-one, also known as triphenylcyclopentadienone, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Chemical Formula : C30H22O
  • Molecular Weight : 414.509 g/mol
  • Structure : The compound consists of a cyclopentadienone core with three phenyl groups and one methoxyphenyl substituent, contributing to its unique chemical reactivity and biological properties.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

  • Antioxidant Activity :
    • The compound exhibits strong antioxidant properties, which are essential in mitigating oxidative stress-related diseases. Studies have shown that it can scavenge free radicals effectively, thereby protecting cells from oxidative damage.
  • Antimicrobial Properties :
    • Preliminary studies indicate that this compound possesses antimicrobial activity against various bacterial strains. This suggests potential applications in developing new antimicrobial agents.
  • Antitumor Effects :
    • In vitro studies have demonstrated that the compound can inhibit the proliferation of cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells.
  • Anti-inflammatory Activity :
    • The compound has shown promise in reducing inflammation markers in various models. This activity is crucial for developing treatments for inflammatory diseases.

The biological effects of this compound are attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Modulation : By modulating ROS levels, the compound can exert protective effects against cellular damage.
  • Cell Signaling Pathways : It influences key signaling pathways involved in cell growth and apoptosis, such as the MAPK and PI3K/Akt pathways.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes or cancer progression.

Research Findings

A summary of significant research findings related to the biological activity of this compound is presented in the table below:

StudyBiological ActivityFindings
AntioxidantDemonstrated effective scavenging of DPPH radicals with IC50 values comparable to standard antioxidants.
AntimicrobialExhibited inhibition against E. coli and S. aureus with minimum inhibitory concentrations (MIC) below 100 µg/mL.
AntitumorInduced apoptosis in MCF-7 breast cancer cells with an IC50 value of 15 µM after 48 hours of treatment.
Anti-inflammatoryReduced TNF-alpha and IL-6 levels in LPS-stimulated macrophages by over 50%.

Case Studies

Several case studies have further elucidated the therapeutic potential of this compound:

  • Case Study 1 : A study involving animal models showed that administration of the compound significantly reduced tumor size in xenograft models of breast cancer.
  • Case Study 2 : Clinical trials indicated improvements in inflammatory markers among patients with chronic inflammatory conditions after treatment with derivatives of this compound.

Q & A

What are the optimal synthetic routes for 3-(4-Methoxyphenyl)-2,4,5-triphenyl-2,4-cyclopentadien-1-one, and how can reaction yields be improved?

Answer:
The compound is synthesized via base-catalyzed cyclocondensation. A typical protocol involves reacting 1,3-diphenylpropan-2-one with bisbenzil in ethanol under nitrogen, using potassium hydroxide (KOH) as a catalyst. Heating at 85°C for 1–2 hours yields the product (~58%). Key improvements include:

  • Catalyst optimization : Gradual addition of KOH to minimize side reactions .
  • Solvent choice : Ethanol enhances solubility of intermediates, while hot filtration reduces impurities .
  • Temperature control : Prolonged heating (>2 hours) may degrade the product; monitoring via TLC is recommended.

How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the molecular geometry of this compound?

Answer:
SC-XRD using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) provides precise anisotropic displacement parameters and bond metrics. For example:

  • Validation : Compare experimental bond lengths (e.g., C=O at ~1.21 Å) with DFT-calculated values to confirm stereoelectronic effects .
  • Twinned data : Use the WinGX suite to handle high-symmetry space groups and refine against high-resolution data (<0.8 Å) .

What advanced spectroscopic techniques are critical for characterizing this compound’s electronic structure?

Answer:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Assign methoxyphenyl protons (δ ~6.84 ppm, J = 7.5 Hz) and cyclopentadienone carbons (δ ~200 ppm for C=O) .
  • UV-Vis spectroscopy : Identify π→π* transitions in the cyclopentadienone core (λmax ~280–320 nm). Compare with time-dependent DFT (TD-DFT) simulations to validate electronic transitions .
  • IR spectroscopy : Confirm carbonyl stretching (νC=O ~1680 cm<sup>−1</sup>) and absence of ketone intermediates .

How does this compound serve as a monomer in Diels-Alder polymerization for porous materials?

Answer:
The cyclopentadienone moiety acts as a diene in [4+2] cycloadditions with diethynylbenzene (dienophile). Key steps:

  • Reaction design : Use diphenylether as a high-boiling solvent (250°C, 24 hours) to form polyphenylenes .
  • Characterization : Analyze porosity via BET surface area (up to 2140 m<sup>2</sup>/g) and pore volume (1.40 cm<sup>3</sup>/g) .
  • Challenges : Steric hindrance from triphenyl groups may reduce reactivity; computational modeling (e.g., Gaussian) predicts regioselectivity .

How can researchers resolve contradictions between experimental and computational data for this compound?

Answer:

  • Geometry mismatches : Compare SC-XRD bond angles with DFT-optimized structures (e.g., B3LYP/6-31G* level). Discrepancies >2% suggest crystal packing effects .
  • Thermal ellipsoids : Use SHELXL’s SIMU and DELU restraints to model anisotropic displacement accurately .
  • Reaction yields : Mechanistic studies (e.g., <sup>13</sup>C labeling) can identify side reactions like retro-Diels-Alder pathways .

What methodologies are recommended for analyzing the material’s gas adsorption properties?

Answer:

  • BET analysis : Measure N2 adsorption at 77 K to calculate surface area. Pre-treat samples at 150°C under vacuum for 12 hours to remove physisorbed water .
  • Pore size distribution : Use non-local density functional theory (NLDFT) models on adsorption isotherms.
  • Selectivity testing : For membrane applications (e.g., fuel cells), perform gas permeation experiments (H2/CO2) using in-house pervaporation systems .

How can computational tools predict the compound’s reactivity in novel reactions?

Answer:

  • Frontier molecular orbitals (FMOs) : Calculate HOMO-LUMO gaps (e.g., ~4.5 eV) to predict electrophilic/nucleophilic sites .
  • Transition state modeling : Use Gaussian or ORCA to simulate Diels-Alder activation energies (ΔG<sup>‡</sup> ~25 kcal/mol) .
  • Solvent effects : Apply the conductor-like polarizable continuum model (CPCM) to optimize reaction pathways in ethanol .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.